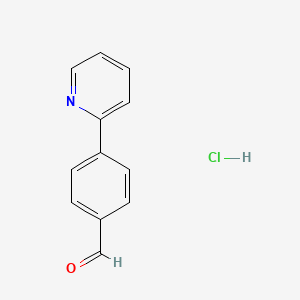![molecular formula C14H10FN3O2S B6501229 2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 955769-31-0](/img/structure/B6501229.png)
2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide, or 2F-N-MOP, is a synthetic organic compound with a wide range of applications in scientific research. It has a unique structure with a benzamide core and five-membered heterocyclic ring containing sulfur, nitrogen, and oxygen atoms. As a result of its unique structure, 2F-N-MOP has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
2F-N-MOP has been used in a variety of scientific research applications. It has been used in studies of the structure-activity relationship of various compounds, as well as in the development of new drugs and drug delivery systems. It has also been used in studies of the mechanism of action of various drugs, as well as in the development of new therapeutic agents. Additionally, 2F-N-MOP has been used in studies of the biochemical and physiological effects of various compounds, as well as in the development of new diagnostic tools.
Mécanisme D'action
2F-N-MOP has been found to interact with various proteins in the body, including enzymes, receptors, and transporters. It has also been found to interact with various nucleic acids, including DNA and RNA. These interactions result in various biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
2F-N-MOP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant effects. It has also been found to have anti-cancer and anti-tumor effects. Additionally, it has been found to have anti-viral and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2F-N-MOP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Additionally, it is non-toxic, and it has a wide range of applications in scientific research. However, there are also some limitations for use in lab experiments. It is not very soluble in water, and it is not very stable in acidic or alkaline solutions. Additionally, it is not very soluble in organic solvents.
Orientations Futures
There are many possible future directions for 2F-N-MOP. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new therapeutic agents. It could also be used in the development of new diagnostic tools, as well as in studies of the biochemical and physiological effects of various compounds. Additionally, it could be used in studies of the structure-activity relationship of various compounds, as well as in the development of new materials with improved properties.
Méthodes De Synthèse
2F-N-MOP is synthesized through a multi-step process that begins with the reaction of 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine with 2-fluoro-benzoyl chloride. This reaction produces the intermediate 2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzoyl chloride, which is then reacted with triethylamine to form the final product, 2F-N-MOP.
Propriétés
IUPAC Name |
2-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSCEPGYTQDPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)
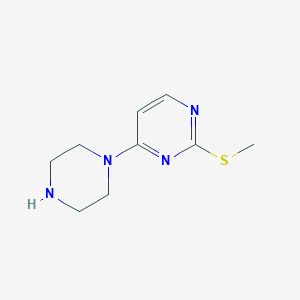
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)
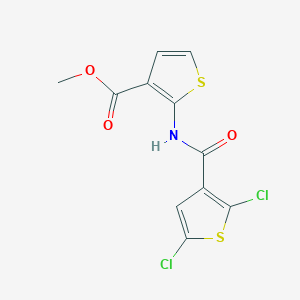
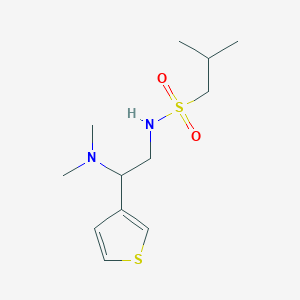
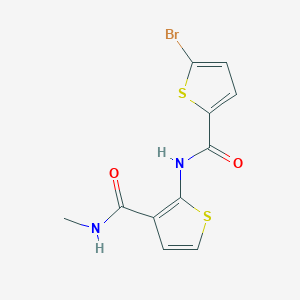

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)
